Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane
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Overview
Description
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane is a chemical compound with significant applications in organic synthesis. It is known for its role as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a boronate ester and a silane group, makes it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane typically involves multiple steps. One common method starts with the preparation of the boronate ester, followed by its reaction with a silane derivative. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is usually stored under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The silane group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include boronic acids, reduced silanes, and substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane involves its ability to form stable intermediates during chemical reactions. The boronate ester group can coordinate with various metal catalysts, facilitating the formation of carbon-carbon bonds. The silane group can undergo hydrolysis or reduction, providing versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Tert-butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyloxy)silane is unique due to its combination of a boronate ester and a silane group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its stability and reactivity under various conditions further enhance its utility compared to similar compounds .
Properties
Molecular Formula |
C19H33BO3Si |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
InChI |
InChI=1S/C19H33BO3Si/c1-17(2,3)24(8,9)21-14-15-10-12-16(13-11-15)20-22-18(4,5)19(6,7)23-20/h10-13H,14H2,1-9H3 |
InChI Key |
NCSNIDSDFORSRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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